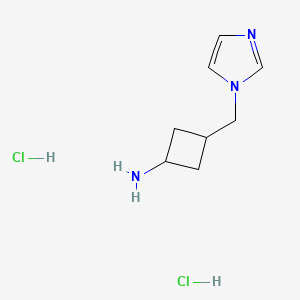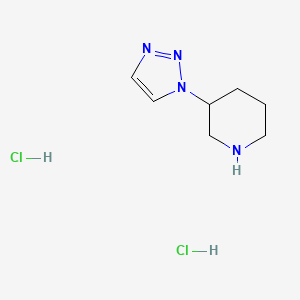![molecular formula C17H12ClF3N2O3 B2757526 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide CAS No. 902253-37-6](/img/structure/B2757526.png)
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C17H12ClF3N2O3 and its molecular weight is 384.74. The purity is usually 95%.
BenchChem offers high-quality 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antinociceptive Activity
One significant research application of derivatives similar to 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide is in the synthesis and evaluation of antinociceptive activities. In a study, (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives were synthesized, and their chemical structures were elucidated using IR and 1H-NMR spectral data. These compounds were tested for antinociceptive activity using various methods, revealing that some derivatives significantly outperformed standard drugs like dipyrone and aspirin in all tests (Önkol et al., 2004).
Microwave-Assisted Synthesis
Another application involves the microwave-assisted synthesis of propanamide derivatives. A study reported a new method for preparing 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides via microwave irradiation. This process allowed for the rapid synthesis of these compounds, which could be valuable in medicinal chemistry for creating diverse libraries of potential therapeutic agents (Tan, Lim, & Dolzhenko, 2017).
Synthesis and Biological Activity
The creation and biological evaluation of compounds containing the benzoxazolon propanamide structure have also been explored for their potential antibacterial and antifungal properties. A study focused on synthesizing a series of novel triazole compounds incorporating a thiazole moiety, demonstrating their fungicidal activities. This research highlights the potential for such compounds in developing new antimicrobial agents (Xu et al., 2005).
Insecticidal Activity
Modifications to the methylene group of N-(Isothiazol-5-yl)phenylacetamides, a structure related to the chemical , have been shown to retain efficacy as broad-spectrum insecticides. This suggests potential applications in agriculture for controlling pest populations, highlighting the versatility of this chemical framework (Samaritoni et al., 1999).
Anticancer Potential
Further research has explored the anticancer potential of thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety. These compounds exhibited significant inhibitory activity against Hepatocellular carcinoma cell lines, indicating the potential of such structures in cancer chemotherapy (Gomha et al., 2017).
Mecanismo De Acción
Target of Action
A similar compound, mk-4305, is known to act as a potent dual orexin receptor antagonist .
Mode of Action
Based on the similarity to mk-4305, it may interact with orexin receptors, leading to changes in the receptor activity .
Biochemical Pathways
If it acts similarly to mk-4305, it may affect the orexin system, which plays a role in arousal, wakefulness, and appetite .
Result of Action
If it acts similarly to MK-4305, it may lead to decreased arousal and wakefulness .
Propiedades
IUPAC Name |
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[2-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O3/c18-10-5-6-14-13(9-10)23(16(25)26-14)8-7-15(24)22-12-4-2-1-3-11(12)17(19,20)21/h1-6,9H,7-8H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAIPCTZSUVRQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-fluorobenzyl)thio)-5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2757445.png)
![8-(2,3-Dimethoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2757446.png)
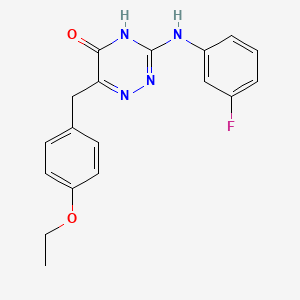
![ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2757448.png)
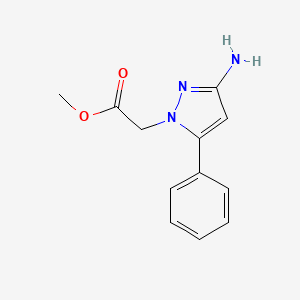
![2-Cyano-N-[(2S,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]pyridine-4-carboxamide](/img/structure/B2757452.png)
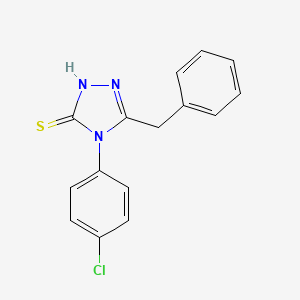
![1-(4-((2-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2757456.png)

![3-amino-6-(3,4-dimethoxybenzyl)-N-(4-fluorobenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2757458.png)
